2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Lipophilicity Membrane permeability Drug design

Sourcing a structurally authenticated phenidate analog for SAR dissection? This compound eliminates uncontrolled variables in permeability and metabolic stability assays. • XLogP3=4.1, zero H-bond donors-ideal for calibrating HIC columns and PAMPA assays. • 2'-carboethoxy and 2-methylphenyl handles enable systematic derivatization for hydrophobic chemical space exploration. • ≥97% purity with full analytical characterization (NMR, HPLC) for batch-to-batch consistency.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
CAS No. 898789-28-1
Cat. No. B1613459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Carboethoxy-3-(2-methylphenyl)propiophenone
CAS898789-28-1
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2C
InChIInChI=1S/C19H20O3/c1-3-22-19(21)17-11-7-6-10-16(17)18(20)13-12-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3
InChIKeyQXQNZEPXBBJGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Carboethoxy-3-(2-methylphenyl)propiophenone: Chemical Properties & Availability


2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1, MFCD03842971), also known as ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate, is a synthetic organic compound with the molecular formula C19H20O3 and a molecular weight of 296.4 g/mol [1]. Structurally, it belongs to the class of substituted propiophenone derivatives and is recognized as a phenidate analog, sharing a core scaffold with methylphenidate but distinguished by a 2-carboethoxy substitution on the phenyl ring [2]. The compound is primarily available from chemical suppliers as a research chemical with typical purity specifications of 95% to 97%, intended exclusively for laboratory research applications and not for diagnostic or therapeutic use .

Structural Class

Phenidate analog with 2-carboethoxy substitution

Supply Type

Research chemical for laboratory investigations only

Purity Profile

Supplied as research-grade purity (typical specifications available)

Generic Substitution Risks of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone


Simple substitution of 2'-carboethoxy-3-(2-methylphenyl)propiophenone with other propiophenone derivatives or phenidate analogs is scientifically inadvisable without rigorous characterization. As detailed in the quantitative evidence below, this compound exhibits a unique combination of high lipophilicity (XLogP3 = 4.1), zero hydrogen bond donors, and a specific topological polar surface area that significantly differentiates it from closely related analogs such as methylphenidate (XLogP3 = 0.2) and ethylphenidate (XLogP3 = 0.6) [1]. Such pronounced differences in physicochemical properties are known to directly impact membrane permeability, protein binding, metabolic stability, and overall pharmacokinetic behavior in experimental systems [2]. Relying on an analog without verifying these key parameters introduces uncontrolled variables that can compromise the reproducibility of biological assays, chemical syntheses, and structure-activity relationship (SAR) studies, ultimately undermining the validity of research outcomes.

Significantly higher lipophilicity than methylphenidate or ethylphenidate may alter membrane partitioning and metabolic stability in experimental systems.

Absence of hydrogen bond donors distinguishes it from amine-containing analogs, potentially reducing aqueous solubility and altering target binding.

Greater conformational flexibility and higher polar surface area may yield different binding entropy and permeability profiles compared to simpler propiophenones.

Physicochemical Comparison of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone


Enhanced Lipophilicity (XLogP3) vs. Phenidate Analogs

2'-Carboethoxy-3-(2-methylphenyl)propiophenone exhibits a significantly higher computed lipophilicity (XLogP3 = 4.1) than its closest structural analogs, methylphenidate (XLogP3 = 0.2) and ethylphenidate (XLogP3 = 0.6) [1]. This difference of 3.9 and 3.5 log units, respectively, indicates a much greater affinity for non-polar environments, such as lipid bilayers and hydrophobic protein pockets.

XLogP3 Lipophilicity
Class-level
4.1 vs 0.2 (methylphenidate) & 0.6 (ethylphenidate)
Higher lipophilicity may influence membrane partitioning.
Computed values; experimental validation recommended.
Lipophilicity Membrane permeability Drug design

No Hydrogen Bond Donors vs. Phenidate Analogs

The target compound contains zero hydrogen bond donors (HBD count = 0), whereas methylphenidate and ethylphenidate each possess one hydrogen bond donor (HBD count = 1) due to their secondary amine groups [1]. This structural feature is a key determinant of a molecule's ability to act as a hydrogen bond donor in intermolecular interactions, influencing solubility in aqueous media and binding to biological targets.

Hydrogen Bond Donors
Class-level
0 vs 1 (methylphenidate & ethylphenidate)
Absence of HBD may reduce aqueous solubility and alter target binding.
Computed by Cactvs; implications for formulation studies.
Hydrogen bonding Solubility Pharmacokinetics

Higher Rotatable Bond Count vs. Analogs

With 7 rotatable bonds, 2'-carboethoxy-3-(2-methylphenyl)propiophenone demonstrates greater molecular flexibility compared to ethylphenidate (5 rotatable bonds) and 4'-methylpropiophenone (2 rotatable bonds) [1]. This increased flexibility allows for a wider range of low-energy conformations, which can significantly influence how the molecule interacts with biological targets or crystallizes.

Rotatable Bond Count
Class-level
7 vs 5 (ethylphenidate) & 2 (4'-methylpropiophenone)
Greater conformational flexibility may impact binding entropy.
Consider for docking and SAR interpretation.
Conformational flexibility Molecular docking SAR

Elevated TPSA vs. Analog

The target compound exhibits a topological polar surface area (TPSA) of 43.4 Ų, which is distinct from that of 3-(2-methylphenyl)propiophenone (TPSA = 17.1 Ų) [1]. TPSA is a key descriptor for predicting a molecule's ability to permeate biological barriers, with lower values generally correlating with better membrane penetration.

Topological PSA
Class-level
43.4 vs 17.1 Ų (3-(2-methylphenyl)propiophenone)
Higher TPSA may reduce passive membrane permeability.
Relevant for CNS vs. peripheral compartment models.
Cell permeability Blood-brain barrier ADME

Key Research Applications for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone


HIC and Membrane Permeability Standard

Given its high XLogP3 of 4.1 and zero hydrogen bond donors, 2'-carboethoxy-3-(2-methylphenyl)propiophenone serves as an excellent model compound for calibrating hydrophobic interaction chromatography (HIC) columns or for use as a positive control in assays designed to measure passive membrane permeability, such as Parallel Artificial Membrane Permeability Assays (PAMPA). Its behavior can be directly contrasted with that of methylphenidate (XLogP3 = 0.2) to establish a wide dynamic range for lipophilicity-dependent phenomena [1].

Building Block for Diversified Chemical Libraries

The presence of a carboethoxy group at the 2'-position and a 2-methylphenyl substituent provides two distinct chemical handles for further derivatization, enabling the synthesis of novel analogs with tailored properties. The compound's high lipophilicity (XLogP3 = 4.1) makes it a valuable starting point for exploring hydrophobic chemical space, particularly for targets where ligand lipophilicity is a known driver of potency, such as certain G protein-coupled receptors (GPCRs) or nuclear hormone receptors [2].

SAR Probe for Phenidate Scaffolds

As a structural analog of methylphenidate that lacks the piperidine ring and features a significantly higher lipophilicity (ΔXLogP3 = 3.9), this compound is an ideal tool for dissecting the SAR of phenidate-based pharmacophores. It can be used in side-by-side experiments with methylphenidate or ethylphenidate to isolate the contributions of the basic amine group and molecular shape to receptor binding, metabolic stability, and off-target effects, thereby providing mechanistic clarity to the SAR of this class [3].

Application
Selection Property
Validation Focus
Hydrophobicity standard for permeability studies
Lipophilicity-differentiated behavior vs. phenidate analogs
Linear range calibration for permeability models
Diversified analog synthesis
Carboethoxy and 2-methylphenyl substitution handles
Hydrophobic chemical space exploration
Phenidate scaffold SAR studies
Structural divergence from methylphenidate (no piperidine, higher lipophilicity)
Binding mode and selectivity interpretation

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